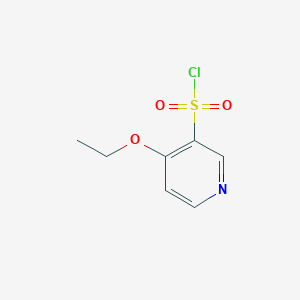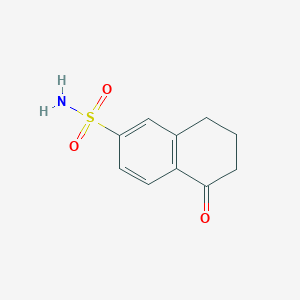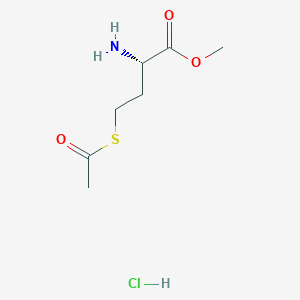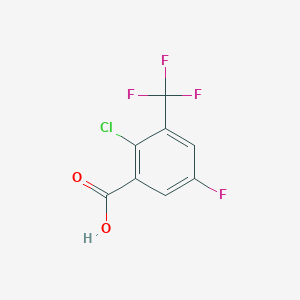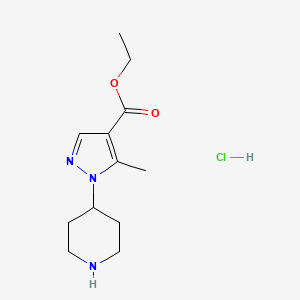![molecular formula C13H21NO5 B1435720 (3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-3a-carboxylic acid CAS No. 1314391-33-7](/img/structure/B1435720.png)
(3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-3a-carboxylic acid
説明
(3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-3a-carboxylic acid (TBO-OHFP) is a carboxylic acid that is used in a variety of scientific research applications. It is synthesized from a variety of starting materials including tert-butyl alcohol and pyridine-3-carboxylic acid. TBO-OHFP is a versatile compound that has been used in a variety of biochemical and physiological studies and in laboratory experiments.
科学的研究の応用
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, due to their microbial inhibitory properties, are explored in the context of biocatalyst inhibition, which impacts the fermentation processes involving engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. These acids, including hexanoic, octanoic, and lauric acids, can damage cell membranes and decrease microbial internal pH, affecting microbial tolerance and industrial fermentation efficiency (Jarboe et al., 2013).
Biological Activity of Carboxylic Acids
Structural variations of natural carboxylic acids, such as benzoic and cinnamic acids, have been studied for their antioxidant, antimicrobial, and cytotoxic activities. The presence of hydroxyl groups and conjugated bonds in these compounds contributes to their bioactivity, indicating their potential in pharmaceutical and cosmetic applications (Godlewska-Żyłkiewicz et al., 2020).
Carboxylic Acids in Drug Synthesis
Levulinic acid (LEV), a biomass-derived carboxylic acid, showcases the versatility of carboxylic acids in drug synthesis. Its derivatives are utilized in synthesizing value-added chemicals and drugs, demonstrating the cost-effectiveness and environmental benefits of using carboxylic acids in medicinal chemistry (Zhang et al., 2021).
Carboxylic Acids in Material Science
Carboxylic acids also find applications in material science, for instance, in the synthesis of pyranopyrimidine scaffolds, highlighting their role in developing new materials with potential pharmaceutical applications. This emphasizes the broad applicability of carboxylic acids beyond just biological systems, extending into material science and engineering (Parmar et al., 2023).
Environmental Applications
Carboxylic acids play a significant role in environmental chemistry, particularly in the detoxification of pollutants. The reduction of toxic chromium (VI) to less harmful chromium (III) mediated by carboxylic acids is a crucial process for water purification and environmental remediation. This process illustrates the environmental significance of carboxylic acids in mitigating pollution and facilitating cleaner water resources (Jiang et al., 2019).
特性
IUPAC Name |
(3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyridine-3a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-6-4-9-13(8-14,10(15)16)5-7-18-9/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRFJQKYRCYHPF-NOZJJQNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)(CCO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@](C1)(CCO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-3a-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



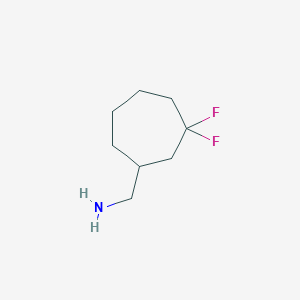
![1-{[(3,3-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1435638.png)
![[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1435639.png)
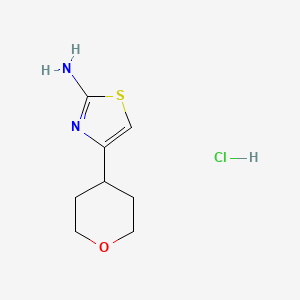
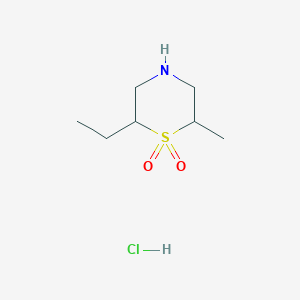
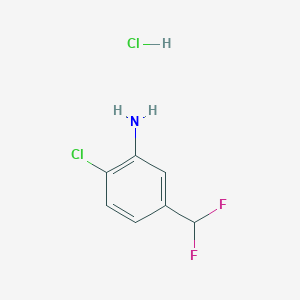
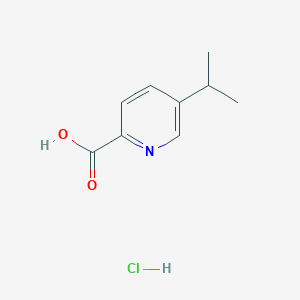
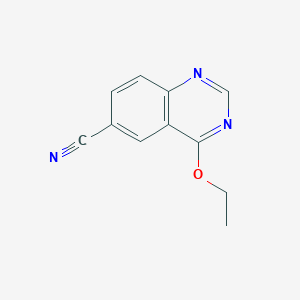
![4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride](/img/structure/B1435652.png)
